

2-Fluoro-4-(trifluoromethoxy)aniline CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Fluoro-4-(trifluoromethoxy)aniline
Cat. No.:	B188343

[Get Quote](#)

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-4-(trifluoromethoxy)aniline**, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, properties, and potential applications, while also addressing the current landscape of its synthesis and characterization.

Core Compound Identification and Properties

2-Fluoro-4-(trifluoromethoxy)aniline is a substituted aniline featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are known to significantly influence the physicochemical and pharmacological properties of parent molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

Parameter	Value	Reference
CAS Number	123572-58-7	[1]
Molecular Formula	C ₇ H ₅ F ₄ NO	[1]
Molecular Weight	195.12 g/mol	[1]
SMILES	NC1=CC=C(OC(F)(F)C=C1F)	[1]
LogP	2.3065	[1]
Topological Polar Surface Area (TPSA)	35.25 Å ²	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]

Molecular Structure:

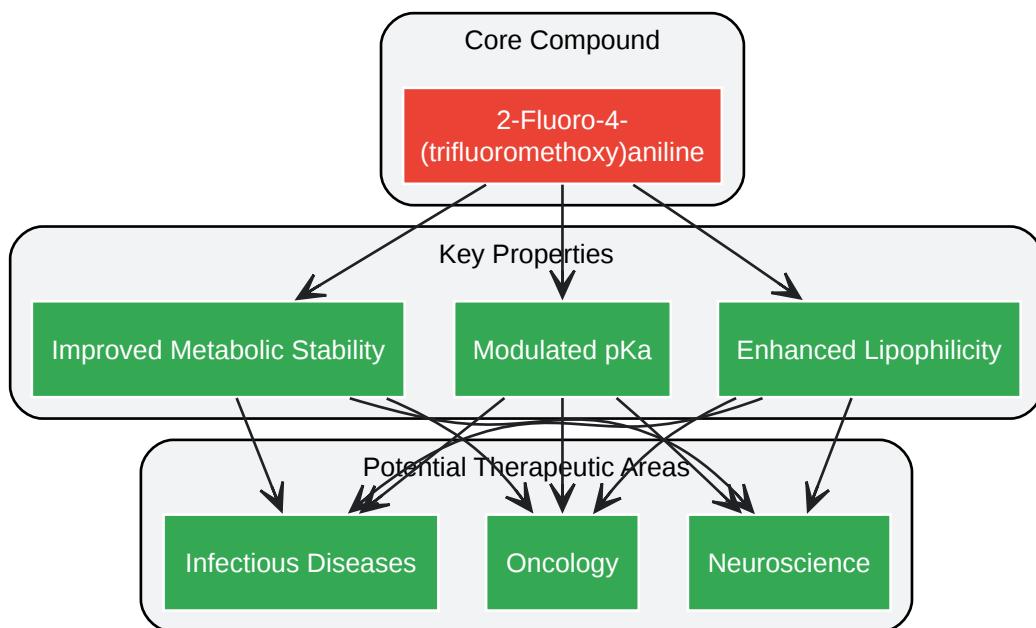
Molecular Structure of **2-Fluoro-4-(trifluoromethoxy)aniline**

Synthesis Strategies

While specific, detailed experimental protocols for the synthesis of **2-Fluoro-4-(trifluoromethoxy)aniline** are not readily available in peer-reviewed literature, plausible synthetic routes can be inferred from established methods for the synthesis of related fluorinated anilines. The synthesis of ortho-trifluoromethoxylated aniline derivatives often presents challenges, but several strategies have been developed.

One potential approach involves the trifluoromethylation of a suitably protected 2-fluoro-4-aminophenol derivative. Another strategy could be a multi-step synthesis starting from a precursor already containing the trifluoromethoxy group, followed by the introduction of the fluorine and amino functionalities.

A generalized workflow for the synthesis of ortho-trifluoromethoxylated anilines is presented below. This often involves the use of specialized fluorinating or trifluoromethoxylating reagents.


[Click to download full resolution via product page](#)

Generalized Synthetic Workflow for Fluorinated Anilines

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established strategy in modern drug discovery.^[2] These modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

The trifluoromethoxy group, in particular, is valued for its ability to improve a drug candidate's pharmacokinetic profile.^[2] As a versatile chemical building block, **2-Fluoro-4-(trifluoromethoxy)aniline** holds potential for the synthesis of novel therapeutic agents across various disease areas. Its structural motifs are found in compounds being investigated for a range of biological activities.

[Click to download full resolution via product page](#)

Potential Role in Drug Discovery

Safety and Handling

Information regarding the specific toxicity of **2-Fluoro-4-(trifluoromethoxy)aniline** is limited. However, based on the GHS pictograms provided by chemical suppliers, it is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled.[1]

Table 2: GHS Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity	GHS06	Danger	H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)

Precautionary Measures:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Data and Protocols

As of the date of this guide, detailed, publicly accessible experimental data such as NMR, IR, and mass spectrometry for **2-Fluoro-4-(trifluoromethoxy)aniline** are scarce. Similarly, specific, validated protocols for its synthesis and use in further reactions are not widely published in scientific journals. Researchers interested in this compound are encouraged to consult commercial supplier data sheets, which may provide some analytical information, or to perform their own characterization.

Note to the Reader: The field of fluorine chemistry is rapidly evolving. It is recommended to consult the latest scientific literature and chemical databases for the most current information on **2-Fluoro-4-(trifluoromethoxy)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbino.com]
- To cite this document: BenchChem. [2-Fluoro-4-(trifluoromethoxy)aniline CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188343#2-fluoro-4-trifluoromethoxy-aniline-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b188343#2-fluoro-4-trifluoromethoxy-aniline-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com